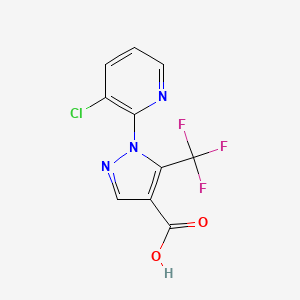
6-Chloropyridine-2-sulfonamide
Overview
Description
6-Chloropyridine-2-sulfonamide is a chemical compound with the linear formula C5H5ClN2O2S . It has a molecular weight of 192.63 . It is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-pyridinesulfonamide . The InChI code for this compound is 1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) .Physical And Chemical Properties Analysis
This compound is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg . It has a molecular weight of 192.63 .Scientific Research Applications
Antimycobacterial Agents Development
- Mycobacterium Tuberculosis Inhibitors : A study explored the derivatization of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides into pyridinium derivatives, showing excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284, and Rv3273. This research suggests the potential of these derivatives, including those related to 6-Chloropyridine-2-sulfonamide, in developing antimycobacterial agents with an alternate mechanism of action (Güzel et al., 2009).
Environmental Chemistry and Toxicology
- Electrochemical Degradation of Sulfonamides : Another study focused on the electrochemical oxidation of sulfonamides, including this compound analogs, at a boron-doped diamond electrode. The study assessed kinetics, reaction pathways, and eco-toxicity, highlighting the importance of such processes in treating municipal wastewater effluents (Fabiańska et al., 2014).
Medicinal Chemistry
- Glaucoma Treatment : Research into water-soluble, topically effective intraocular pressure-lowering sulfonamides for treating glaucoma emphasized the role of the sulfonamide moiety in drug efficacy. This work underscores the broader applicability of sulfonamide derivatives, including this compound, in creating therapeutic agents (Scozzafava et al., 1999).
Material Science
- Self-Assembled Noncovalent Heterodimetallic d-f Podates : A study on the electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic structures highlighted the influence of such groups on optical and magnetic properties. This research provides insights into the functionalization of materials using sulfonamide derivatives for advanced applications (Edder et al., 2000).
Crystallography
- Structural Analysis : The crystal structure of a 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was analyzed, providing details on the molecular arrangement and hydrogen bonding, which is crucial for understanding the chemical behavior and reactivity of such compounds (Suchetan et al., 2013).
Mechanism of Action
Target of Action
The primary target of 6-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound blocks the production of folic acid, a vital component in the synthesis of nucleic acids and amino acids . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication . By competitively inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a crucial component for bacterial growth . This leads to the cessation of bacterial replication and ultimately to the death of the bacterial cell .
Biochemical Analysis
Biochemical Properties
6-Chloropyridine-2-sulfonamide plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can affect metabolic pathways and cellular processes. The compound’s sulfonamide group is particularly important for its interaction with enzymes, as it can form hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins . These effects can lead to alterations in cellular metabolism, including changes in the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, which prevents the enzymes from catalyzing their reactions. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site, or non-competitive inhibition, where the compound binds to a different site on the enzyme and alters its conformation . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of this compound can lead to toxic effects, such as cell death or tissue damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are important for the metabolism of other compounds. For instance, the compound can inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic flux and the levels of specific metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, where it can exert its effects . The distribution of this compound within tissues can also affect its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to affect gene expression . Alternatively, it may be localized to the mitochondria, where it can influence metabolic pathways and energy production.
properties
IUPAC Name |
6-chloropyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINHNCPJECYNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



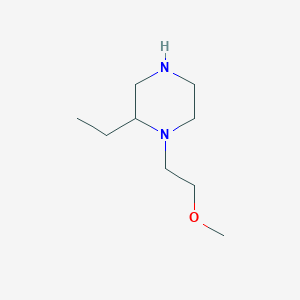

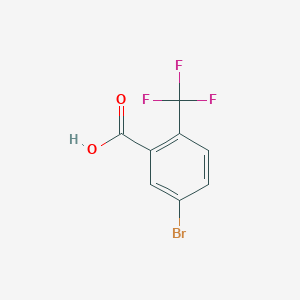
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
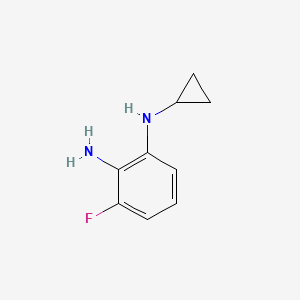
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)

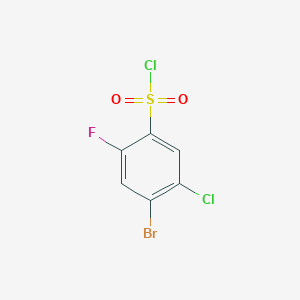


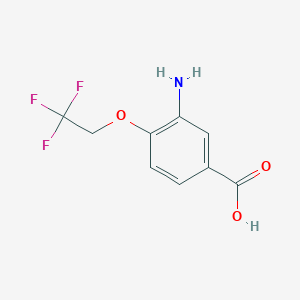
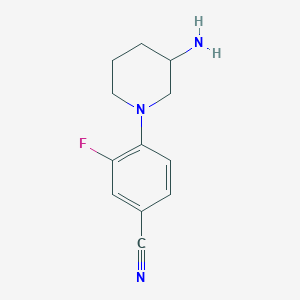
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
